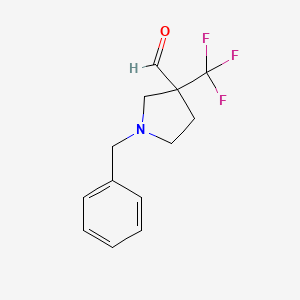
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde is a chemical compound characterized by the presence of a benzyl group, a trifluoromethyl group, and a pyrrolidine ring with an aldehyde functional group
Métodos De Preparación
The synthesis of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. The aldehyde functional group can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The aldehyde group can participate in nucleophilic addition reactions, forming products such as alcohols or imines.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-Benzyl-3-(trifluoromethyl)pyrrolidine: Lacks the aldehyde functional group, leading to different reactivity and applications.
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid:
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-ol: Features a hydroxyl group, resulting in different chemical and biological properties.
Propiedades
Número CAS |
874218-16-3 |
|---|---|
Fórmula molecular |
C13H14F3NO |
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)12(10-18)6-7-17(9-12)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clave InChI |
QNFXFNPKFBPSAA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1(C=O)C(F)(F)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


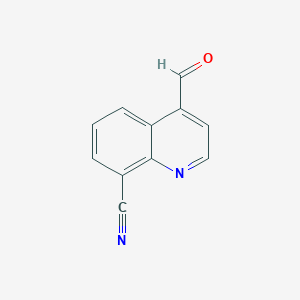

![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)



![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)

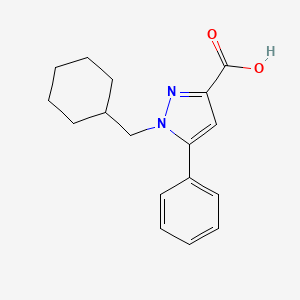
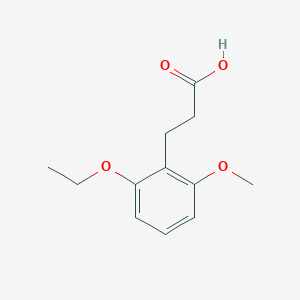
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
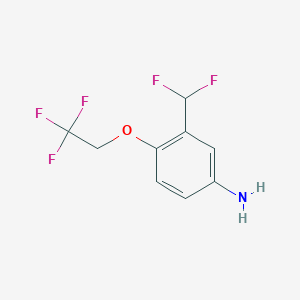
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)

